
1-(Difluoromethyl)naphthalene-3-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Difluoromethyl)naphthalene-3-carboxaldehyde is an organic compound with the molecular formula C12H8F2O It is characterized by the presence of a difluoromethyl group attached to a naphthalene ring, which also bears a carboxaldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)naphthalene-3-carboxaldehyde typically involves the introduction of a difluoromethyl group to a naphthalene derivative. One common method is the reaction of naphthalene-3-carboxaldehyde with a difluoromethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 1-(Difluoromethyl)naphthalene-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 1-(Difluoromethyl)naphthalene-3-carboxylic acid.
Reduction: 1-(Difluoromethyl)naphthalene-3-methanol.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
1-(Difluoromethyl)naphthalene-3-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(Difluoromethyl)naphthalene-3-carboxaldehyde exerts its effects depends on its interaction with molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carboxaldehyde group can form covalent bonds with nucleophilic sites in biological molecules, affecting their function and activity.
相似化合物的比较
1-(Trifluoromethyl)naphthalene-3-carboxaldehyde: Similar structure but with a trifluoromethyl group.
1-(Chloromethyl)naphthalene-3-carboxaldehyde: Similar structure but with a chloromethyl group.
1-(Bromomethyl)naphthalene-3-carboxaldehyde: Similar structure but with a bromomethyl group.
Uniqueness: 1-(Difluoromethyl)naphthalene-3-carboxaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H8F2O |
|---|---|
分子量 |
206.19 g/mol |
IUPAC 名称 |
4-(difluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O/c13-12(14)11-6-8(7-15)5-9-3-1-2-4-10(9)11/h1-7,12H |
InChI 键 |
GQCNKGCLIJQMEG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


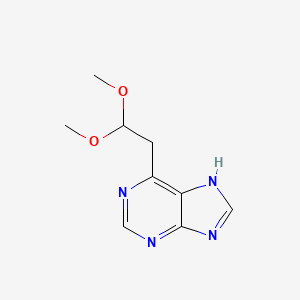

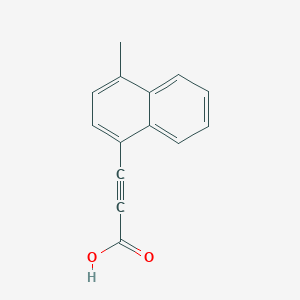
![2,4,9-Trimethylindeno[2,1-B]pyran](/img/structure/B11894618.png)

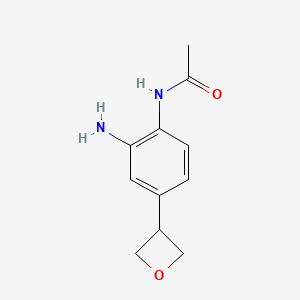
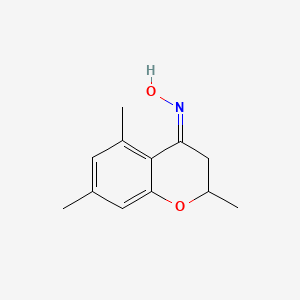

![2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine](/img/structure/B11894656.png)
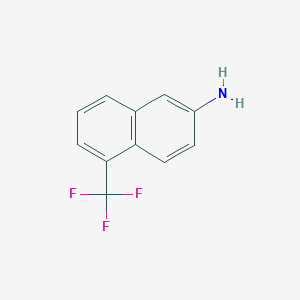
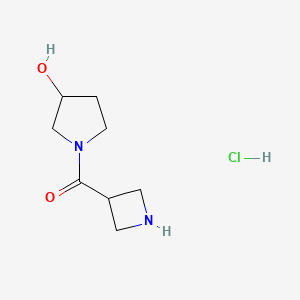

![2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)-](/img/structure/B11894670.png)

